Cas no 2138231-71-5 (3-(Oxan-3-yl)oxolane-2,5-dione)
3-(Oxan-3-yl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 2138231-71-5
- 3-(oxan-3-yl)oxolane-2,5-dione
- EN300-800677
- 3-(Oxan-3-yl)oxolane-2,5-dione
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- Inchi: 1S/C9H12O4/c10-8-4-7(9(11)13-8)6-2-1-3-12-5-6/h6-7H,1-5H2
- InChI Key: RVTREFHMXGQQPR-UHFFFAOYSA-N
- SMILES: O1CCCC(C1)C1C(=O)OC(C1)=O
Computed Properties
- Exact Mass: 184.07355886g/mol
- Monoisotopic Mass: 184.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.6Ų
3-(Oxan-3-yl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800677-0.05g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 0.05g |
$719.0 | 2025-03-21 | |
| Enamine | EN300-800677-0.1g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 0.1g |
$755.0 | 2025-03-21 | |
| Enamine | EN300-800677-0.25g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 0.25g |
$789.0 | 2025-03-21 | |
| Enamine | EN300-800677-0.5g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 0.5g |
$823.0 | 2025-03-21 | |
| Enamine | EN300-800677-1.0g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 1.0g |
$857.0 | 2025-03-21 | |
| Enamine | EN300-800677-2.5g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 2.5g |
$1680.0 | 2025-03-21 | |
| Enamine | EN300-800677-5.0g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 5.0g |
$2485.0 | 2025-03-21 | |
| Enamine | EN300-800677-10.0g |
3-(oxan-3-yl)oxolane-2,5-dione |
2138231-71-5 | 95.0% | 10.0g |
$3683.0 | 2025-03-21 |
3-(Oxan-3-yl)oxolane-2,5-dione Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(Oxan-3-yl)oxolane-2,5-dione
Introduction to 3-(Oxan-3-yl)oxolane-2,5-dione (CAS No. 2138231-71-5)
3-(Oxan-3-yl)oxolane-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2138231-71-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines an oxolane ring with a dione moiety, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The presence of both oxygen-rich functional groups and a cyclic structure imparts distinct reactivity and biological properties, which have been explored in recent scientific investigations.
The molecular structure of 3-(Oxan-3-yl)oxolane-2,5-dione consists of a five-membered oxolane ring substituted at the 3-position with an additional oxolane unit, while the 2 and 5 positions are functionalized with carbonyl groups. This arrangement creates a rigid yet flexible scaffold that can interact with biological targets in multiple ways. The compound's ability to participate in hydrogen bonding, π-stacking interactions, and other non-covalent interactions makes it particularly valuable in designing molecules with specific pharmacological profiles.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. 3-(Oxan-3-yl)oxolane-2,5-dione exemplifies this trend, as its structural features allow for modifications that can enhance drug-like properties such as solubility, metabolic stability, and target binding affinity. Researchers have leveraged its reactivity to develop novel derivatives with applications ranging from enzyme inhibition to anti-inflammatory effects.
One of the most compelling aspects of 3-(Oxan-3-yl)oxolane-2,5-dione is its role as a building block in medicinal chemistry. The oxolane ring provides a stable core that can be functionalized without compromising overall structural integrity, while the dione groups offer opportunities for further derivatization. For instance, researchers have explored its use in constructing Schiff bases and other nitrogen-containing heterocycles, which are known for their biological activity. These derivatives have shown promise in preclinical studies as potential treatments for neurological disorders, infectious diseases, and cancer.
The synthesis of 3-(Oxan-3-yl)oxolane-2,5-dione has been optimized through various methodologies to ensure high yield and purity. Common approaches include cycloaddition reactions between epoxides and ketones, followed by oxidation or dehydration steps to introduce the dione functionality. Advances in catalytic systems have further refined these processes, enabling greener and more efficient synthetic routes. Such improvements are crucial for scaling up production while minimizing environmental impact—a key consideration in modern pharmaceutical development.
Recent studies have also highlighted the compound's potential in material science applications beyond pharmaceuticals. Its rigid framework and ability to form stable complexes with metals make it useful as a ligand or catalyst precursor. For example, coordination complexes derived from 3-(Oxan-3-yl)oxolane-2,5-dione have demonstrated catalytic activity in oxidation reactions, underscoring its versatility across different scientific disciplines.
The biological evaluation of 3-(Oxan-3-yl)oxolane-2,5-dione has revealed several interesting properties that warrant further investigation. In vitro assays have shown that certain derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways, suggesting therapeutic potential for conditions such as rheumatoid arthritis or Crohn's disease. Additionally, preliminary cell-based studies indicate that modified versions of this compound may interfere with cancer cell proliferation by disrupting critical signaling pathways.
The development of novel synthetic strategies for 3-(Oxan-3-yl)oxolane-2,5-dione continues to be an active area of research. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to accelerate reaction times and improve yields. These innovations not only enhance laboratory efficiency but also open doors for large-scale production scenarios where speed and reproducibility are paramount.
As computational chemistry advances, virtual screening methods are being increasingly used to identify promising derivatives of 3-(Oxan-3-yl)oxolane-2,5-dione before experimental synthesis begins. Molecular docking simulations can predict how different modifications will affect binding affinity to biological targets, allowing researchers to prioritize the most promising candidates for further testing. This integration of computational tools with traditional wet chemistry has significantly sped up the drug discovery process.
The environmental impact of producing 3-(Oxan-3-yl)oxolane-2,5-dione is another critical consideration in its development. Sustainable practices such as solvent recovery systems and catalytic recycling methods are being implemented to reduce waste and energy consumption. These efforts align with global initiatives to promote green chemistry principles throughout the pharmaceutical supply chain.
In conclusion, 3-(Oxan - 3 - yl ) ox ol ane - 2 , 5 - d io ne ( CAS No . 2138231 - 71 - 5 ) represents a fascinating compound with broad applications across multiple scientific domains. Its unique structural features make it an invaluable tool for synthetic chemists seeking new molecular architectures while offering potential therapeutic benefits in medicine. As research progresses,this compound is likely to play an increasingly important role in both academic studies and industrial applications,driving innovation through interdisciplinary collaboration。
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